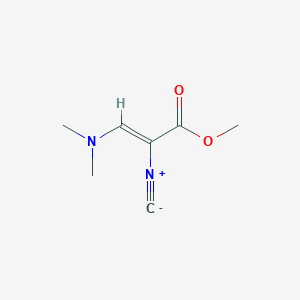

Methyl 3-(dimethylamino)-2-isocyanoacrylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-(dimethylamino)-2-isocyanoacrylate is an organic compound with a unique structure that includes both isocyano and acrylate functional groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(dimethylamino)-2-isocyanoacrylate typically involves the reaction of dimethylamine with methyl cyanoacetate under specific conditions. One common method includes the use of a base such as potassium carbonate in an anhydrous solvent like benzene at low temperatures . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and the use of green chemistry principles are also being explored to make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-(dimethylamino)-2-isocyanoacrylate undergoes various types of chemical reactions, including:

Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions.

Addition Reactions: The acrylate moiety can undergo Michael addition reactions with nucleophiles.

Cyclization Reactions: The compound can form heterocyclic structures through intramolecular cyclization.

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, nucleophiles such as amines, and solvents like benzene or toluene. Reaction conditions often involve low temperatures and anhydrous environments to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield substituted isocyanides, while Michael addition can produce β-amino esters .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, Methyl 3-(dimethylamino)-2-isocyanoacrylate is used as a building block for the synthesis of various heterocyclic compounds. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis .

Biology and Medicine

In biology and medicine, this compound has potential applications in drug development. Its ability to form stable complexes with biological molecules makes it a candidate for designing new pharmaceuticals. Research is ongoing to explore its efficacy in treating various diseases .

Industry

In the industrial sector, this compound is used in the production of polymers and advanced materials. Its reactivity and stability make it suitable for creating high-performance materials with specific properties .

Mecanismo De Acción

The mechanism of action of Methyl 3-(dimethylamino)-2-isocyanoacrylate involves its interaction with nucleophiles and electrophiles. The isocyano group can act as a nucleophile, while the acrylate moiety can participate in electrophilic addition reactions. These interactions lead to the formation of various products depending on the reaction conditions .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3-(dimethylamino)-2-cyanoacrylate: Similar in structure but with a cyano group instead of an isocyano group.

Methyl 3-(dimethylamino)-2-methylacrylate: Contains a methyl group instead of an isocyano group.

Uniqueness

Methyl 3-(dimethylamino)-2-isocyanoacrylate is unique due to the presence of both isocyano and acrylate functional groups. This dual functionality allows for a wider range of chemical reactions and applications compared to similar compounds .

Actividad Biológica

Methyl 3-(dimethylamino)-2-isocyanoacrylate (MDA-ICA) is a compound belonging to the isocyanide class, notable for its versatile applications in organic synthesis, particularly in the formation of heterocyclic compounds. This article explores its biological activity, focusing on its mechanisms of action, synthesis applications, and potential therapeutic implications.

MDA-ICA is characterized by the presence of a -N≡C functional group, which imparts significant reactivity. It is primarily utilized as a bifunctional reagent in multicomponent reactions (MCRs). The synthesis of MDA-ICA can be achieved through various methods, including:

- Reactions with Methyl 3-(dimethylamino)-2-propenoate : This method involves using phosphoryl chloride and triethylamine in dichloromethane, followed by tert-butyl isocyanide addition.

- Polymer-Bound Versions : A polymer-bound variant has been developed for easier purification and automation in chemical synthesis.

Mechanisms of Biological Activity

While specific biological activity data for MDA-ICA is limited, related compounds often exhibit significant biological effects. The biological activity of isocyanides generally stems from their ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways.

Potential Biological Effects

- Antimicrobial Activity : Some studies suggest that isocyanides can exhibit antimicrobial properties, potentially due to their ability to disrupt cellular processes.

- Cytotoxicity : Compounds with similar structures have shown cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.

- Enzyme Modulation : Isocyanides may influence enzymatic activities related to fatty acid metabolism and cell signaling pathways.

Applications in Synthesis

MDA-ICA has garnered attention for its role in synthesizing thiazoles through multicomponent reactions. The typical reaction involves combining the isocyanide with a sulfur source and other reactive components (aldehydes or ketones), leading to the formation of substituted thiazole rings .

Table 1: Summary of MDA-ICA Applications

| Application | Description |

|---|---|

| Thiazole Synthesis | Reacts with sulfur sources and aldehydes/ketones to form thiazole rings |

| Multicomponent Reactions | Used in Ugi and Passerini reactions for diverse product formation |

| Polymer-Bound Synthesis | Enhances purification and automation in synthetic processes |

Case Study 1: Thiazole Derivatives

In one study, MDA-ICA was used in the synthesis of thiazole derivatives via Ugi four-component reactions. The resulting compounds exhibited promising antimicrobial activity against various bacterial strains, highlighting the potential of MDA-ICA in pharmaceutical applications .

Case Study 2: Cancer Cell Lines

Another investigation explored the cytotoxic effects of MDA-ICA derivatives on human cancer cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation, suggesting that modifications to the core structure could enhance therapeutic efficacy.

Propiedades

Número CAS |

113212-14-9 |

|---|---|

Fórmula molecular |

C7H10N2O2 |

Peso molecular |

154.17 g/mol |

Nombre IUPAC |

methyl (E)-3-(dimethylamino)-2-isocyanoprop-2-enoate |

InChI |

InChI=1S/C7H10N2O2/c1-8-6(5-9(2)3)7(10)11-4/h5H,2-4H3/b6-5+ |

Clave InChI |

FREGRQYTSPAJDX-AATRIKPKSA-N |

SMILES |

CN(C)C=C(C(=O)OC)[N+]#[C-] |

SMILES isomérico |

CN(C)/C=C(\C(=O)OC)/[N+]#[C-] |

SMILES canónico |

CN(C)C=C(C(=O)OC)[N+]#[C-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.